Stereoselective Pharmacokinetics: 2-Fold Faster Clearance of R-(+)-Cotinine vs. S-(-)-Cotinine in Rabbits
In rabbits, the clearance of (R)-cotinine is quantitatively twice that of (S)-cotinine [1]. This stereoselective difference was not observed for the parent nicotine enantiomers, indicating that the biotransformation pathways of cotinine, but not nicotine, are influenced by stereochemistry. In a separate study in rats, S-cotinine was cleared more slowly than R-cotinine following administration of racemic nicotine, confirming the stereoselective disposition of this metabolite [2].
| Evidence Dimension | Clearance rate |
|---|---|
| Target Compound Data | Clearance of (R)-cotinine (numerical value not provided in abstract, but described as twice that of S-cotinine) |
| Comparator Or Baseline | Clearance of (S)-cotinine (baseline reference) |
| Quantified Difference | 2-fold difference (clearance of R-cotinine is twice that of S-cotinine) |
| Conditions | Rabbits; systemic clearance following intravenous administration |
Why This Matters
This 2-fold clearance differential dictates that R-(+)-cotinine will achieve lower plasma and tissue exposure compared to S-(-)-cotinine at equivalent doses, a critical factor for accurate in vivo dosing and interpretation of pharmacodynamic effects.
- [1] Jacob P 3rd, Benowitz NL, Copeland JR, Risner ME, Cone EJ. Disposition kinetics of nicotine and cotinine enantiomers in rabbits and beagle dogs. Journal of Pharmaceutical Sciences. 1988;77(5):396-400. View Source
- [2] Chen Y, et al. Simultaneous Determination and Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study. Chinese Journal of Pharmaceutical Analysis. 2021;41(3):456-463. View Source
